2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine
Brand Name: Vulcanchem
CAS No.: 114095-26-0
VCID: VC20800333
InChI: InChI=1S/C16H15N5O/c1-11-12(2)21-9-3-4-15(16(21)18-11)22-10-13-5-7-14(8-6-13)19-20-17/h3-9H,10H2,1-2H3
SMILES: CC1=C(N2C=CC=C(C2=N1)OCC3=CC=C(C=C3)N=[N+]=[N-])C
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine

CAS No.: 114095-26-0

Cat. No.: VC20800333

Molecular Formula: C16H15N5O

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine - 114095-26-0

Specification

CAS No. 114095-26-0
Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
IUPAC Name 8-[(4-azidophenyl)methoxy]-2,3-dimethylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C16H15N5O/c1-11-12(2)21-9-3-4-15(16(21)18-11)22-10-13-5-7-14(8-6-13)19-20-17/h3-9H,10H2,1-2H3
Standard InChI Key GYUJSVARPCXTCY-UHFFFAOYSA-N
SMILES CC1=C(N2C=CC=C(C2=N1)OCC3=CC=C(C=C3)N=[N+]=[N-])C
Canonical SMILES CC1=C(N2C=CC=C(C2=N1)OCC3=CC=C(C=C3)N=[N+]=[N-])C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator